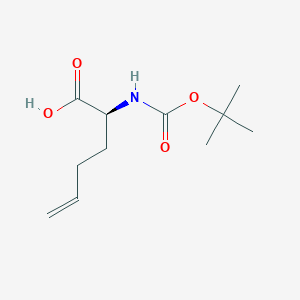

(2S)-Boc-2-amino-5-hexenoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Molecular Structure Analysis

This involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are commonly used .Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. The reactivity of a compound is largely determined by its functional groups .Physical And Chemical Properties Analysis

This includes studying properties such as solubility, melting point, boiling point, polarity, and reactivity. These properties can give insights into how the compound behaves under different conditions .Applications De Recherche Scientifique

Synthesis of 5-hydroxypipecolic acid

(2S)-Boc-2-amino-5-hexenoic acid has been utilized in the synthesis of 5-hydroxypipecolic acid through a series of chemical transformations, including oxidation and cyclization processes. This synthesis demonstrates the compound's utility in producing complex organic structures (Krishnamurthy et al., 2015).

Development of β-turn mimetics

In the field of peptide synthesis, derivatives of (2S)-Boc-2-amino-5-hexenoic acid have been used to create β-turn mimetics. This application is significant in the design of peptidomimetic compounds, which are important in pharmaceutical research (Gu et al., 2003).

Microbiological degradation of steroids

Research on microbial enzymes has used derivatives of (2S)-Boc-2-amino-5-hexenoic acid to study the degradation of steroid ring A. This work has implications for understanding steroid metabolism and the development of biotechnological applications (Coulter & Talalay, 1968).

Stereocontrolled synthesis of γ-branched amino acids

The compound has also been instrumental in the stereocontrolled synthesis of γ-branched amino acids, an area of chemistry that is critical for developing stereospecific pharmaceuticals and other biologically active compounds (D'aniello et al., 1996).

Modification of proteins in vivo

A significant application of this compound is in the incorporation of unsaturated amino acid analogs into proteins in vivo. This technique has potential for creating modified proteins with unique properties for research and therapeutic purposes (van Hest & Tirrell, 1998).

Mécanisme D'action

Target of Action

Similar compounds have been found to interact with enzymes such as serine hydroxymethyl transferase . This enzyme plays a crucial role in the one-carbon metabolic pathway, which is essential for the biosynthesis of nucleotides and certain amino acids.

Biochemical Pathways

For instance, it could potentially influence the one-carbon metabolic pathway, given the potential interaction with serine hydroxymethyl transferase .

Action Environment

The action, efficacy, and stability of (2S)-Boc-2-amino-5-hexenoic acid can be influenced by various environmental factors. For instance, pH levels can impact the ionization state of the molecule, potentially affecting its absorption and distribution . Additionally, the presence of other molecules or compounds in the environment could influence its stability and activity.

Safety and Hazards

Propriétés

IUPAC Name |

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]hex-5-enoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO4/c1-5-6-7-8(9(13)14)12-10(15)16-11(2,3)4/h5,8H,1,6-7H2,2-4H3,(H,12,15)(H,13,14)/t8-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQIMZUPFMSNHTM-QMMMGPOBSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCC=C)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CCC=C)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S)-Boc-2-amino-5-hexenoic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

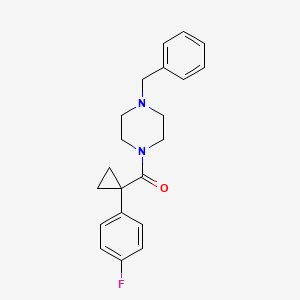

![Benzo[b]thiophene-5-carboxylic acid, 1,1-dioxide](/img/structure/B2420199.png)

![2-Chloro-1-[4-(4,5,6,7-tetrahydrobenzotriazol-1-yl)piperidin-1-yl]propan-1-one](/img/structure/B2420200.png)

![ethyl 4-oxo-4-(4-(4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)piperidin-1-yl)butanoate](/img/structure/B2420202.png)

![2-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)-N-(isoxazol-3-yl)acetamide](/img/structure/B2420205.png)

![1-(2-chlorobenzyl)-3-[(4-fluorophenyl)imino]-1,3-dihydro-2H-indol-2-one](/img/structure/B2420214.png)

![N-(3-(benzo[d]thiazol-2-yl)phenyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2420215.png)

![1-([2,2'-Bifuran]-5-ylmethyl)-3-(thiophen-2-ylmethyl)urea](/img/structure/B2420217.png)